Avatrombopag maleate
Overview
Description
Avatrombopag maleate is an orally bioavailable, small molecule thrombopoietin receptor agonist. It has been developed for the treatment of thrombocytopenic disorders, particularly in patients with chronic liver disease who are scheduled to undergo a procedure. This compound stimulates the production of platelets, thereby reducing the need for platelet transfusions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of avatrombopag maleate involves multiple steps. One method includes dissolving avatrombopag in tetrahydrofuran, adding maleic acid, and stirring at 45-55°C. The mixture is then cooled to room temperature, filtered, washed, and dried to obtain this compound .
Industrial Production Methods: For industrial production, this compound can be synthesized by dissolving avatrombopag in dimethylformamide (DMF), adding a poor solvent, and stirring at temperatures below 60°C. The mixture is then cooled, crystallized, and filtered to obtain a white solid, which is dried to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Avatrombopag maleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Avatrombopag maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thrombopoietin receptor agonists.
Biology: Investigated for its effects on platelet production and megakaryocyte proliferation.
Medicine: Used in the treatment of thrombocytopenia in patients with chronic liver disease and immune thrombocytopenia
Industry: Employed in the development of new therapeutic agents targeting thrombocytopenic disorders
Mechanism of Action
Avatrombopag maleate binds to and stimulates the thrombopoietin receptor (c-Mpl), leading to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This results in an increased production of platelets. This compound does not compete with thrombopoietin for binding at the receptor and has an additive effect with thrombopoietin on platelet production .
Comparison with Similar Compounds
Eltrombopag: Another thrombopoietin receptor agonist used for the treatment of thrombocytopenia.
Romiplostim: A peptide-based thrombopoietin receptor agonist used for the treatment of immune thrombocytopenia.
Comparison:
Avatrombopag Maleate vs. Eltrombopag: this compound has no hepatotoxicity, unlike eltrombopag, making it a safer option for patients with liver disease.
This compound vs. Romiplostim: this compound is an orally bioavailable small molecule, whereas romiplostim is a peptide-based agonist administered via injection.
This compound stands out due to its oral bioavailability and lack of hepatotoxicity, making it a unique and valuable therapeutic agent in the treatment of thrombocytopenic disorders.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISPBGHDNZYFNM-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl2N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027855 | |
Record name | Avatrombopag maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677007-74-8 | |
Record name | Avatrombopag maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avatrombopag maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVATROMBOPAG MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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